molecular formula C19H12N2O8 B070681 3,5-bis(4-Nitrophenoxy)benzoic acid CAS No. 173550-33-9

3,5-bis(4-Nitrophenoxy)benzoic acid

Cat. No.: B070681
CAS No.: 173550-33-9
M. Wt: 396.3 g/mol
InChI Key: JOSXKPZXMVHRKU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 3,5-bis(4-Nitrophenoxy)benzoic acid is the Notch1 signaling pathway . This compound acts as a Notch1 signaling modulator . Notch1 is a receptor protein that plays a crucial role in cell differentiation, proliferation, and apoptotic processes .

Mode of Action

This compound interacts with its target by inhibiting γ-secretase , an enzyme that plays a key role in the Notch signaling pathway . This inhibition leads to a decrease in the production of C-terminally elongated Notch1 amyloid-β-like peptide (Nβ25) from the full-length receptor . This peptide is a marker of Notch1 intracellular domain release and transcription modification .

Biochemical Pathways

The compound’s action primarily affects the Notch signaling pathway . By inhibiting γ-secretase, it disrupts the normal function of this pathway, leading to changes in cell differentiation and proliferation . The downstream effects of this disruption are still under investigation.

Pharmacokinetics

Its solubility in dmso and ethanol suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the production of Nβ25 from the full-length Notch1 receptor . This results in a decrease in the activation of the Notch1 target hes family bHLH transcription factor 1 (HES1) in a luciferase reporter assay using HCT116 cells .

Action Environment

It is known that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-Nitrophenoxy)benzoic acid typically involves the reaction of 3,5-dihydroxybenzoic acid with 4-nitrophenol in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out in an organic solvent such as dichloromethane (DCM) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-Nitrophenoxy)benzoic acid primarily undergoes substitution reactions due to the presence of nitro groups and phenoxy substituents on the benzene ring . These reactions can include nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (SEAr).

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution (SNAr): Common nucleophiles such as amines or thiols can react with the nitro-substituted aromatic ring under basic conditions.

    Electrophilic Aromatic Substitution (SEAr): Electrophiles such as halogens or nitro groups can be introduced to the aromatic ring under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine nucleophile can yield an amino-substituted derivative, while electrophilic substitution can introduce additional functional groups onto the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(4-Aminophenoxy)benzoic acid: Similar structure but with amino groups instead of nitro groups.

    3,5-Dihydroxybenzoic acid: The precursor compound used in the synthesis of 3,5-bis(4-Nitrophenoxy)benzoic acid.

    4-Nitrophenol: A key reagent used in the synthesis process.

Uniqueness

This compound is unique due to its dual nitro-phenoxy substituents, which confer specific inhibitory properties against γ-secretase . This makes it particularly valuable in research focused on neurodegenerative diseases and cancer, where modulation of γ-secretase activity is of significant interest .

Properties

IUPAC Name

3,5-bis(4-nitrophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O8/c22-19(23)12-9-17(28-15-5-1-13(2-6-15)20(24)25)11-18(10-12)29-16-7-3-14(4-8-16)21(26)27/h1-11H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSXKPZXMVHRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=CC(=C2)C(=O)O)OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587892
Record name 3,5-Bis(4-nitrophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173550-33-9
Record name 3,5-Bis(4-nitrophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3,5-Bis(4-Nitrophenoxy)benzoic acid in the synthesis of polyimide films?

A1: this compound (35BNPBA) serves as a precursor in the synthesis of 3,5-bis(4-aminophenoxy) benzoic acid (35BAPBA) []. 35BAPBA is a diamine monomer used to create aromatic polyimide films with desirable properties. The process involves a condensation reaction between 3,5-dihydroxy-benzoic acid (35DHBA) and hydroquinone (PCNB) to first yield 35BNPBA, followed by a reduction step to obtain the final 35BAPBA monomer [].

Q2: What are the characteristics of polyimide films synthesized using 3,5-bis(4-aminophenoxy) benzoic acid derived from this compound?

A2: Polyimide films synthesized using 35BAPBA, which is derived from 35BNPBA, exhibit several notable characteristics. They demonstrate high transmissivity, exceeding 80%, and possess good ultraviolet absorption capabilities []. Additionally, these films exhibit excellent hydrophobic properties with water absorption rates below 3% []. Mechanically, the films show tensile strength ranging from 15 to 56 MPa [].

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